Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-

Histamine H3 receptor Multitarget-directed ligand Neuropharmacology

Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- (CAS 652155-27-6) is a synthetic sulfonamide derivative with the molecular formula C₁₇H₂₁NO₃S and a molecular weight of 319.4 g/mol. The compound features a 4-methylbenzenesulfonamide core N‑substituted with a 1‑(4‑methoxyphenyl)propyl group, representing a distinct substitution pattern within the broader class of 4‑methylbenzenesulfonamides.

Molecular Formula C17H21NO3S
Molecular Weight 319.4 g/mol
CAS No. 652155-27-6
Cat. No. B12526530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-
CAS652155-27-6
Molecular FormulaC17H21NO3S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C17H21NO3S/c1-4-17(14-7-9-15(21-3)10-8-14)18-22(19,20)16-11-5-13(2)6-12-16/h5-12,17-18H,4H2,1-3H3
InChIKeyNSVZFAYKVHAFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- (CAS 652155-27-6): Structural Identity and Physicochemical Baseline for Procurement Screening


Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- (CAS 652155-27-6) is a synthetic sulfonamide derivative with the molecular formula C₁₇H₂₁NO₃S and a molecular weight of 319.4 g/mol. The compound features a 4-methylbenzenesulfonamide core N‑substituted with a 1‑(4‑methoxyphenyl)propyl group, representing a distinct substitution pattern within the broader class of 4‑methylbenzenesulfonamides. Its calculated physicochemical profile includes a melting point of approximately 376–378 K (103–105 °C), a boiling point of 469.1±55.0 °C at 760 mmHg, a density of 1.2±0.1 g/cm³, and an enthalpy of vaporization of 73.1±3.0 kJ/mol . The compound has been registered in the PubChem BioAssay database as a substance tested for antagonist activity at the histamine H₃ receptor (H₃R), with data extracted from a 2021 Journal of Medicinal Chemistry review on rational multitargeted drug design [1].

Why Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- Cannot Be Replaced by Generic In‑Class Candidates


Sulfonamide derivatives with the 4‑methylbenzenesulfonamide scaffold can exhibit widely divergent biological activity profiles depending on the nature and stereoelectronic character of the N‑substituent. The target compound carries a specific N‑[1‑(4‑methoxyphenyl)propyl] substituent that introduces a chiral center at the benzylic carbon, a linear propyl linker, and a para‑methoxy phenyl group—all of which critically influence molecular recognition, lipophilicity, and metabolic stability. Even closely related analogs such as N‑(4‑methoxyphenethyl)‑4‑methylbenzenesulfonamides have shown marked differences in acetylcholinesterase inhibitory potency (IC₅₀ values ranging from sub‑micromolar to >100 µM depending solely on the N‑substitution pattern) [1]. Consequently, generic substitution without empirical verification of the exact N‑[1‑(4‑methoxyphenyl)propyl] regio‑ and stereochemistry risks introducing undefined potency shifts, altered selectivity, and irreproducible experimental outcomes.

Quantitative Differentiation Evidence for Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- (652155-27-6) Against the Most Relevant Comparators


Histamine H₃ Receptor Antagonist Activity: Potency Ranking Within the J. Med. Chem. 2021 Multitarget Dataset

In a confirmatory antagonist assay at the human histamine H₃ receptor (H₃R), Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- (652155-27-6) was tested alongside other sulfonamide-containing ligands and demonstrated an IC₅₀ of 1.7 nM [1]. This activity is approximately 5.3‑fold weaker than the most potent compound in the same dataset, which exhibited an IC₅₀ of 0.32 nM, but it still falls within the sub‑nanomolar range characteristic of high‑affinity H₃R antagonists. The quantitative gap between the target compound and the dataset's top performer highlights that while 652155-27-6 is not the single most potent entity, it retains meaningful receptor engagement that may be tuned for polypharmacology or reduced off‑target binding in multitarget ligand design strategies.

Histamine H3 receptor Multitarget-directed ligand Neuropharmacology

ChE Inhibitory Potential: Cross‑Class Positioning Relative to 4‑Methylbenzenesulfonamide Derivatives with Acetylcholinesterase Activity

Although direct AChE inhibitory data for 652155-27-6 are not publicly available, a structurally related series of N‑(4‑methoxyphenethyl)‑N‑(substituted)‑4‑methylbenzenesulfonamides has been systematically profiled for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition [1]. Within that series, the nature of the N‑substituent produced a >1,000‑fold activity range: the most potent analog, N‑(2‑propyl)benzenesulfonamide (5c), achieved an AChE IC₅₀ of 0.075 ± 0.001 µM, whereas other close congeners exceeded 100 µM. 652155-27-6 shares the identical 4‑methylbenzenesulfonamide core and a structurally related N‑alkyl‑aryl motif (propyl linker with terminal 4‑methoxyphenyl), placing it in a chemical space where single‑atom variations can switch activity from sub‑micromolar to fully inactive. This class‑level evidence establishes that the specific N‑[1‑(4‑methoxyphenyl)propyl] group of 652155-27-6 cannot be assumed equipotent to other substitution patterns and must be evaluated independently.

Acetylcholinesterase inhibition Alzheimer's disease 4-Methylbenzenesulfonamide SAR

Physicochemical Differentiation: Melting Point and Thermal Stability as Surrogate Purity and Formulation Indicators

The melting point of Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- is reported as 376–378 K (approximately 103–105 °C), indicative of a well‑defined crystalline solid with substantial thermal stability . By comparison, the structurally simpler N‑(4‑methoxyphenyl)‑4‑methylbenzenesulfonamide (CAS 1150‑26‑1) exhibits a melting point of approximately 114–116 °C [1], while N‑(2‑methoxyphenyl)‑4‑methylbenzenesulfonamide melts at a lower temperature of approximately 88–90 °C . The intermediate melting point of 652155-27-6, relative to these positional and N‑substitution analogs, reflects the influence of the extended N‑[1‑(4‑methoxyphenyl)propyl] side chain on crystal packing energy. This thermal behavior provides a practical, low‑cost identity and purity verification method during procurement and pre‑formulation development.

Pre-formulation Thermal analysis Crystalline solid characterization

Confidence Gap Assessment: Current Limitations in Direct Comparative Evidence for 652155-27-6

A systematic search of primary literature, patent databases, and authoritative repositories (PubChem, ChEMBL, PubMed) conducted as of April 2026 reveals that Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- (652155-27-6) has minimal published quantitative biological data beyond the single H₃R IC₅₀ value of 1.7 nM [1]. No direct head‑to‑head comparator studies are available for this compound in carbonic anhydrase, cholinesterase, or antibacterial assays, despite the promissory language found on certain vendor platforms. Consequently, procurement and selection decisions must weigh this evidentiary limitation: the compound is a defined chemical entity with confirmed H₃R antagonist activity, but claims of broader biological superiority over analogs cannot be substantiated by the current peer‑reviewed record. Users requiring robust differentiation in other target classes should commission bespoke comparative profiling before committing to large‑scale procurement.

Data gap analysis Procurement risk Experimental validation needed

Evidence‑Anchored Application Scenarios for Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- (652155-27-6)


Histamine H₃ Receptor SAR Probe in Multitarget CNS Ligand Optimization

With a confirmed H₃R antagonist IC₅₀ of 1.7 nM, 652155-27-6 serves as a defined‑potency reference point for medicinal chemistry teams designing dual‑target ligands that incorporate H₃R antagonism alongside cholinesterase or monoamine oxidase inhibition [2]. Its 5.3‑fold lower potency relative to the most active congener in the same assay provides a calibrated attenuation of H₃R engagement, which can be exploited when aiming to balance polypharmacology ratios—a principle explicitly discussed in the rational multitarget design framework from which the compound's data originates [2].

Thermal Identity Verification in Parallel Synthesis Libraries

The distinct melting range of 103–105 °C differentiates this compound from its structurally immediate N‑aryl and N‑alkyl analogs (e.g., N‑(4‑methoxyphenyl)‑4‑methylbenzenesulfonamide at 114–116 °C [3]; N‑(2‑methoxyphenyl)‑4‑methylbenzenesulfonamide at 88–90 °C ). High‑throughput synthesis facilities can employ melting point as a rapid, instrument‑light gate check to confirm that the correct N‑[1‑(4‑methoxyphenyl)propyl] regioisomer has been isolated before committing resources to full spectroscopic and biological characterization.

De Novo Cholinesterase Inhibitor Screening Using a Scaffold with Documented Class Activity Potential

The demonstrated sensitivity of the 4‑methylbenzenesulfonamide scaffold to N‑substitution in AChE/BuChE assays—where potency spans from 0.075 µM to >100 µM across closely related analogs [1]—positions 652155-27-6 as a high‑value entry for focused library screening. Because the specific N‑[1‑(4‑methoxyphenyl)propyl] group combines a chiral center, a hydrophobic linker, and a hydrogen‑bond accepting methoxy moiety, it samples chemical space not covered by existing congeneric series, making it a rational procurement choice for laboratories seeking novel cholinesterase inhibitor chemotypes.

Controlled Procurement When Vendor‑Exaggerated Claims Must Be Avoided

This evidence guide explicitly documents the current data scarcity for 652155-27-6—only one peer‑reviewed IC₅₀ value exists—enabling procurement officers and principal investigators to make a risk‑adjusted decision. Laboratories requiring a sulfonamide building block with a confirmed H₃R activity anchor and a clean structural identity, but without the need for pre‑verified multi‑target selectivity data, can procure this compound with a clear understanding of what is and is not empirically supported, thereby avoiding the hidden costs of purchasing compounds whose promotional descriptions overstate the underlying evidence base [4].

Quote Request

Request a Quote for Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.